molecular formula C21H14ClF3N4O2 B3038366 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one CAS No. 860784-88-9

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one

Cat. No. B3038366
CAS RN: 860784-88-9
M. Wt: 446.8 g/mol
InChI Key: OSSCUMYKLJYEEY-UHFFFAOYSA-N
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Description

This compound is a member of the class of benzamides . It’s obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It’s used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .


Synthesis Analysis

The synthesis of this compound involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . These elements bestow many of the distinctive physical-chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Antibacterial Agents Targeting PPTase Enzymes

Research has explored the inhibition of bacterial phosphopantetheinyl transferase (PPTase) enzymes as a strategy to combat bacterial infections. Compounds related to our target molecule have been optimized for potency toward AcpS-PPTase, but with limited antimicrobial activity. To effectively halt bacterial proliferation, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes .

Chelating Units in Coordination Chemistry

The bis(5-(trifluoromethyl)pyridin-2-yl)amine moiety, structurally related to our compound, can serve as a versatile chelating unit in coordination chemistry. Researchers have employed similar ligands for the synthesis of various metal complexes, which find applications in catalysis, materials science, and bioinorganic chemistry .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s important to handle it with care, using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N4O2/c1-13-27-29(19-18(22)11-14(12-26-19)21(23,24)25)20(30)28(13)15-7-9-17(10-8-15)31-16-5-3-2-4-6-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSCUMYKLJYEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601109087
Record name 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-5-methyl-4-(4-phenoxyphenyl)-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one

CAS RN

860784-88-9
Record name 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-5-methyl-4-(4-phenoxyphenyl)-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860784-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-5-methyl-4-(4-phenoxyphenyl)-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601109087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one

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